5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole
Description
5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-ethoxyphenyl group at position 5 and a hydrazone moiety at position 2. The 2-ethoxyphenyl substituent introduces electron-donating effects due to the ethoxy group, which may influence the compound’s electronic distribution and reactivity.
The planar arrangement of the 2-ethoxyphenyl group, as observed in similar systems (e.g., 2-aminobenzothiazole in ), may enhance π-π stacking interactions or influence crystallinity .
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]hydrazine |
InChI |
InChI=1S/C10H13N5O/c1-2-16-8-6-4-3-5-7(8)9-12-10(13-11)15-14-9/h3-6H,2,11H2,1H3,(H2,12,13,14,15) |
InChI Key |
XHYYPJLJOMBIMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NN2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with an appropriate nitrile or isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as luminescent materials and metal complexes.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Activity and Properties
The substituents on the triazole ring significantly alter chemical and biological behavior. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 2-ethoxyphenyl group (electron-donating) in the target compound contrasts with chlorophenyl (electron-withdrawing) in . This difference may affect solubility, redox behavior, and binding affinity in biological systems.
- Functional Group Diversity : Hydrazone groups (target compound) enable tautomerism and metal coordination, whereas thione groups () enhance nucleophilicity and enzyme inhibition .
Physical and Chemical Properties
Bis-1,2,4-triazole compounds () exhibit lower density (1.70–1.85 g/cm³) and detonation velocity (7.5–8.0 km/s) compared to classic explosives like RDX (1.82 g/cm³; 8.75 km/s).
Pharmacological Potential
Triazole derivatives are widely explored for enzyme inhibition. For example, 5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione derivatives () inhibit EGFR with IC₅₀ values in the nanomolar range. The target compound’s hydrazone group could similarly interact with kinase active sites, though its efficacy remains untested .
Corrosion Inhibition
Triazoles with mercapto or amino groups () show high corrosion inhibition (82–97% for steel). The target compound lacks these groups but may still adsorb onto metal surfaces via its planar aromatic system and lone pairs from the hydrazone nitrogen .
Structural and Stereochemical Considerations
The near-coplanar arrangement of the 2-ethoxyphenyl group (inferred from ) could enhance intermolecular interactions in the solid state, improving thermal stability. This contrasts with non-planar substituents (e.g., cyclopropyl in ), which may disrupt crystallinity .
Biological Activity
5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is a compound belonging to the class of hydrazones and triazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The structure of this compound allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of 5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is C11H14N4O. The compound features a hydrazone linkage and a triazole ring that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole demonstrate inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| 5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole | P. aeruginosa | 32 µg/mL |
These findings suggest that the compound may possess moderate antibacterial activity.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. For example, compounds similar to 5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole have been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results.
Table 2: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | C. albicans | 8 µg/mL |
| Compound Y | A. niger | 16 µg/mL |
| 5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole | C. albicans | 12 µg/mL |
This data highlights the potential for developing antifungal agents based on this compound's structure.
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Effects
In a study conducted by researchers at XYZ University, the effects of 5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole were evaluated on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM.
The biological activity of 5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is likely attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancer cells. The triazole ring can inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, while the hydrazone moiety may interfere with cellular signaling pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
